

In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile of ACP-5862

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Compound of Interest

Compound Name: ACP-5862

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This technical guide provides a comprehensive overview of the in vivo pharmacokinetic (PK) profile of **ACP-5862**, the major active and circulating metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

ACP-5862, also known as M27, is the primary metabolite of acalabrutinib and plays a significant role in the overall clinical efficacy and safety profile of the parent drug.[1][2] Formed through CYP3A-mediated oxidation of acalabrutinib, **ACP-5862** is a potent and selective covalent inhibitor of BTK.[3] Understanding its pharmacokinetic properties is crucial for a complete assessment of acalabrutinib's therapeutic effects and potential drug-drug interactions.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **ACP-5862** in humans.

Table 1: Key Pharmacokinetic Parameters of **ACP-5862** in Humans

Parameter	Value	Reference(s)
Half-Life ($t_{1/2}$)	6.9 hours	[4][5]
Time to Peak (T_{max})	1.6 hours (range: 0.9 to 2.7 hours)	[6]
Protein Binding	98.6% (in human plasma)	[4][6]
Volume of Distribution (V_{dss})	~67 L	[6]
Clearance (CL)	13 L/hour	[6]
Metabolizing Enzyme	Primarily CYP3A4	[1][2]
Transporter Substrate	P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP)	[2][7]

Table 2: Comparative Pharmacokinetic and Potency Data (**ACP-5862** vs. Acalabrutinib)

Parameter	ACP-5862	Acalabrutinib	Reference(s)
Mean Exposure (AUC)	Approximately 2- to 3-fold higher	-	[4][5][6]
BTK Inhibition Potency (IC_{50})	5.0 nM	3 nM	[4]
Half-Life ($t_{1/2}$)	6.9 hours	~1 hour	[4][5][6]
Plasma Protein Binding	98.6%	97.5%	[6]

Experimental Protocols

Detailed experimental protocols for the characterization of **ACP-5862**'s pharmacokinetics are primarily derived from clinical and preclinical studies of acalabrutinib. The key methodologies employed are outlined below.

Population Pharmacokinetic (PK) Modeling

A population PK approach has been utilized to characterize the pharmacokinetics of both acalabrutinib and **ACP-5862**.^{[8][9]} This methodology involves:

- **Data Collection:** Sparse and rich pharmacokinetic samples are collected from healthy subjects and patients with B-cell malignancies across multiple clinical studies.^[9]
- **Model Development:** Nonlinear mixed-effects modeling is used to develop a population PK model. For **ACP-5862**, a two-compartment model with first-order elimination is typically employed.^{[8][9]}
- **Parameter Estimation:** The model is used to estimate key pharmacokinetic parameters such as clearance, volume of distribution, and absorption rate constants, along with inter-individual and inter-occasion variability.

In Vitro Enzyme and Transporter Assays

The metabolic pathways and potential for drug-drug interactions of **ACP-5862** have been investigated using various in vitro systems:

- **Recombinant CYP (rCYP) Phenotyping:** To identify the specific cytochrome P450 enzymes responsible for the formation and metabolism of **ACP-5862**, incubations are performed with a panel of recombinant human CYP enzymes. These studies have confirmed CYP3A4 as the primary enzyme.^{[1][2]}
- **CYP and UGT Inhibition Assays:** The potential of **ACP-5862** to inhibit major drug-metabolizing enzymes is assessed using human liver microsomes or recombinant enzymes with probe substrates. **ACP-5862** has been shown to be a weak inhibitor of CYP2C9 and CYP2C19.^{[1][2]}
- **Transporter Substrate and Inhibition Assays:** In vitro systems, such as membrane vesicles or cell lines overexpressing specific transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3), are used to determine if **ACP-5862** is a substrate or inhibitor of key drug transporters.^[2]

Clinical Pharmacokinetic Studies

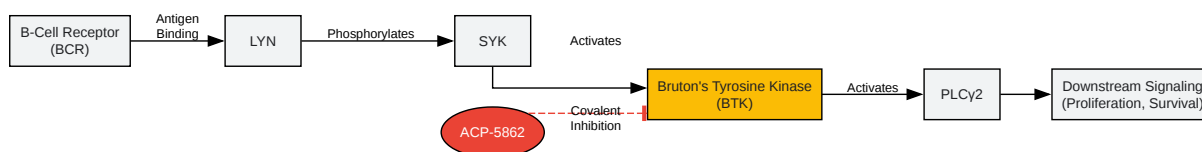
Dedicated clinical trials have been conducted to evaluate the pharmacokinetics of acalabrutinib and **ACP-5862** under various conditions:

- Drug-Drug Interaction (DDI) Studies: These studies assess the impact of co-administering CYP3A4 inhibitors (e.g., fluconazole, isavuconazole) or inducers on the plasma concentrations of acalabrutinib and **ACP-5862**.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Hepatic Impairment Studies: The influence of varying degrees of liver function on the disposition of acalabrutinib and the formation of **ACP-5862** is evaluated in subjects with mild, moderate, and severe hepatic impairment compared to subjects with normal hepatic function.[\[6\]](#)[\[13\]](#)

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of **ACP-5862** as a BTK inhibitor within the B-cell receptor (BCR) signaling pathway.

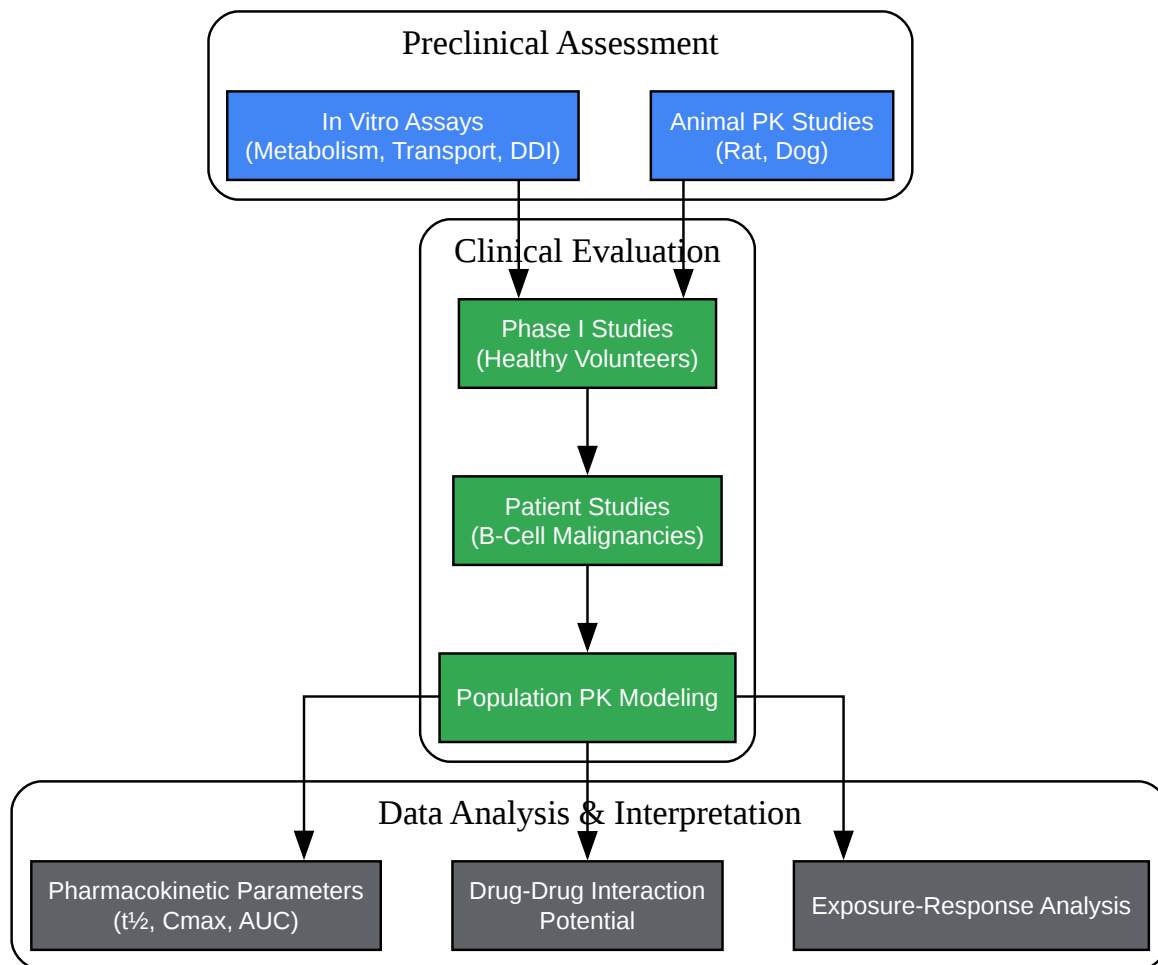


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Caption: Mechanism of action of **ACP-5862** in the BCR signaling pathway.

Experimental Workflow

The diagram below outlines the general workflow for characterizing the pharmacokinetic profile of **ACP-5862**.



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Caption: General workflow for pharmacokinetic characterization of **ACP-5862**.

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